![molecular formula C12H10N2O4 B232957 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 151860-15-0](/img/structure/B232957.png)
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as BNAD, is a chemical compound that has shown potential in various scientific research applications. BNAD is a bicyclic lactam that contains a nitro group and a benzyl group. It has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione involves the formation of a covalent adduct with the active site of NQO1. This adduct inhibits the activity of NQO1 and prevents the formation of reactive oxygen species (ROS) and other toxic metabolites. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to modulate the activity of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase, through allosteric mechanisms.
Biochemical and Physiological Effects:
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have a variety of biochemical and physiological effects. Inhibition of NQO1 by 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione leads to decreased ROS production and increased cellular antioxidant defense. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to modulate the activity of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase, which play important roles in cellular metabolism and signaling. Additionally, 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is its specificity for NQO1. This allows for the selective inhibition of NQO1 and the study of its role in various cellular processes. However, the use of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is limited by its complex synthesis and the need for careful control of reaction conditions to ensure high yields and purity. Additionally, the high cost of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione. One area of research is the development of new synthetic methods for 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione that are more efficient and cost-effective. Another area of research is the study of the physiological and pathological roles of NQO1 and other enzymes that are modulated by 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione. Additionally, the development of new 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives with improved potency and selectivity for specific enzymes could lead to the development of new therapies for various diseases.
Scientific Research Applications
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has been used in various scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and cellular signaling pathways. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione is a potent inhibitor of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a critical role in cellular detoxification and antioxidant defense. 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione has also been used to study the mechanism of action of other enzymes, such as dihydroorotate dehydrogenase and nitric oxide synthase.
properties
CAS RN |
151860-15-0 |
---|---|
Product Name |
3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C12H10N2O4/c15-11-8-9(10(8)14(17)18)12(16)13(11)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
InChI Key |
WQIUUYJXPBMPQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C3[N+](=O)[O-])C2=O |
Pictograms |
Irritant |
synonyms |
MESO-N-BENZYL-3-NITROCYCLOPROPANE-1,2-DICARBOXIMIDE |
Origin of Product |
United States |
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